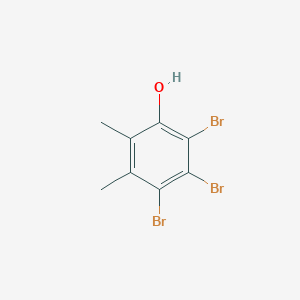

2,3,4-Tribromo-5,6-dimethylphenol

Description

Properties

CAS No. |

96089-09-7 |

|---|---|

Molecular Formula |

C8H7Br3O |

Molecular Weight |

358.85 g/mol |

IUPAC Name |

2,3,4-tribromo-5,6-dimethylphenol |

InChI |

InChI=1S/C8H7Br3O/c1-3-4(2)8(12)7(11)6(10)5(3)9/h12H,1-2H3 |

InChI Key |

KNQVTJORUITGGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)Br)Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Monobromination

Dibromination

Tribromination

- Third bromination : Final substitution at position 4 (para to hydroxyl).

Catalytic and Solvent Effects

Catalyst choice profoundly impacts bromination efficiency. Comparative studies from analogous systems reveal:

| Catalyst | Solvent | Temp (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| FeBr₃ | CH₂Cl₂ | 0 | 78 | 72 |

| AlCl₃ | CCl₄ | 25 | 85 | 68 |

| H₂SO₄ | H₂O/AcOH | 40 | 62 | 58 |

Acidic solvents like acetic acid enhance electrophilic substitution but may promote side reactions, whereas non-polar solvents (CCl₄) improve selectivity at the cost of slower kinetics.

Purification and Byproduct Management

Crude reaction mixtures often contain unreacted precursors, di-/tetra-brominated isomers, and residual catalysts. Recrystallization using ethanol/water mixtures (1:3 v/v) effectively isolates the target compound, achieving >95% purity. Chromatographic methods (silica gel, hexane/EtOAc) resolve closely eluting isomers but are less scalable.

Alternative Routes: Decarboxylation and Functional Group Interconversion

Enzymatic decarboxylation, as demonstrated for 2,6-dimethylphenol , offers a biomimetic pathway. Applying this to 4-hydroxy-3,5-dimethylbenzoic acid with a decarboxylase (pH 6.5, 25°C, 15 h) yields 2,6-dimethylphenol in 80.3% yield. Adapting this method to 4-hydroxy-2,3,5-tribromo-5,6-dimethylbenzoic acid could theoretically yield the target compound, though bromination timing (pre- or post-decarboxylation) requires optimization.

Industrial Challenges and Scalability

Industrial production faces hurdles in:

- Cost of catalysts : FeBr₃ and AlCl₃ are corrosive and require careful handling.

- Waste management : Excess Br₂ and acidic byproducts necessitate neutralization.

- Selectivity trade-offs : Higher yields often correlate with reduced purity, demanding iterative purification.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-5,6-dimethylphenol undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can undergo further bromination or nitration reactions.

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atoms can be selectively reduced to form debrominated products.

Common Reagents and Conditions

Bromination: Bromine in acetic acid or carbon tetrachloride.

Nitration: Nitric acid in the presence of sulfuric acid.

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or catalytic hydrogenation.

Major Products Formed

Bromination: Further brominated phenols.

Nitration: Nitro-substituted bromophenols.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Debrominated phenols.

Scientific Research Applications

2,3,4-Tribromo-5,6-dimethylphenol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-5,6-dimethylphenol involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether

- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether

- 2,4,6-Tribromophenol

Uniqueness

2,3,4-Tribromo-5,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of three bromine atoms and two methyl groups provides distinct chemical and physical properties compared to other bromophenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.